molecular formula C24H18Cl2N2O2S2 B2961919 5-chloro-N-[4'-(5-chlorothiophene-2-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide CAS No. 325987-24-4

5-chloro-N-[4'-(5-chlorothiophene-2-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide

Cat. No.: B2961919
CAS No.: 325987-24-4
M. Wt: 501.44
InChI Key: AVUBCASDIPFRDU-UHFFFAOYSA-N
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Description

This compound is a chemical intermediate often used in organic synthesis and in the chemical industry . It is also a part of the synthesis of certain drugs .


Synthesis Analysis

The synthesis of this compound involves starting from 5-chlorothiophene-2-carbonyl chloride, (2S)-3-amino-propane-1,2-diol and 4-(4-aminophenyl)-3-morpholinone . There are also other methods for its synthesis, such as the one involving 2-chlorothiophene as an initial raw material .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . The compound also contains chloro, carbonyl, and amine groups .


Chemical Reactions Analysis

The compound is involved in various chemical reactions, particularly in the synthesis of drugs. For instance, it plays a crucial role in the synthesis of rivaroxaban, an oxazolidinone derivative used in the treatment of thromboembolic disorders .


Physical and Chemical Properties Analysis

The compound has a melting point of 44°C and a boiling point of 122-127°C/16Torr. Its density is 1.50, and its refractive index is between 1.6040 and 1.6080 .

Scientific Research Applications

Metabolism and Disposition in Humans : A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist highlights the detailed pharmacokinetic profile, including absorption, metabolism, and excretion pathways in humans, which could be relevant for understanding similar compounds (Renzulli et al., 2011).

PET Imaging for Brain Receptor Mapping : Research utilizing PET imaging and specific radioligands for mapping brain receptors in humans indicates a method for investigating the interaction of psychoactive compounds with brain receptors, which could be relevant for neurological applications of similar chemicals (Pike et al., 1996).

Toxicological Studies : A report on toxic encephalopathy and methemoglobinemia following exposure to a specific aromatic amino compound underlines the importance of understanding the toxicological profile and potential risks associated with exposure to chemical compounds, including those used in pharmaceuticals (Tao et al., 2022).

Pharmacokinetics in Specific Populations : Studies on the pharmacokinetics and metabolism of specific drugs in healthy subjects offer insights into how these compounds are processed in the body, which is crucial for drug development and safety assessment (Mangold et al., 2004).

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the search results, it is known that it is used in the synthesis of drugs that act as inhibitors of clotting factor Xa .

Properties

IUPAC Name

5-chloro-N-[4-[4-[(5-chlorothiophene-2-carbonyl)amino]-3-methylphenyl]-2-methylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O2S2/c1-13-11-15(3-5-17(13)27-23(29)19-7-9-21(25)31-19)16-4-6-18(14(2)12-16)28-24(30)20-8-10-22(26)32-20/h3-12H,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUBCASDIPFRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(S3)Cl)C)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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